molecular formula C5H9ClN4O2 B15257220 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride

2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride

Cat. No.: B15257220
M. Wt: 192.60 g/mol
InChI Key: LDZCYWOIOKANPQ-UHFFFAOYSA-N
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Description

2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines . The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit catalase, leading to increased activities of glutathione peroxidase and glutathione reductase, which are involved in hydrogen peroxide detoxification . This mechanism highlights its potential role in oxidative stress modulation and related therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • α-Amino-1H-1,2,4-triazole-1-propanoic acid
  • 3-(1,2,4-Triazol-1-yl)-DL-alanine
  • H-β-(1,2,4-Triazol-1-yl)-DL-Ala-OH

Uniqueness

2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C5H9ClN4O2

Molecular Weight

192.60 g/mol

IUPAC Name

2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)1-9-3-7-2-8-9;/h2-4H,1,6H2,(H,10,11);1H

InChI Key

LDZCYWOIOKANPQ-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N.Cl

Origin of Product

United States

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